(5-Cyclopropylpyrrolidin-2-yl)-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone
Description
(5-Cyclopropylpyrrolidin-2-yl)-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropylpyrrolidine moiety linked to a pyridinylsulfonylpiperazine group via a methanone bridge, making it a subject of study for its chemical reactivity and biological activity.
Properties
IUPAC Name |
(5-cyclopropylpyrrolidin-2-yl)-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c22-17(16-6-5-15(19-16)13-3-4-13)20-8-10-21(11-9-20)25(23,24)14-2-1-7-18-12-14/h1-2,7,12-13,15-16,19H,3-6,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRFYSWBOSAQKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC(N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropylpyrrolidin-2-yl)-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopropylpyrrolidine intermediate, which is then coupled with a pyridinylsulfonylpiperazine derivative. Key steps in the synthesis may include:
Cyclopropylpyrrolidine Formation: This step often involves the cyclization of a suitable precursor under basic conditions.
Coupling Reaction: The final coupling of the cyclopropylpyrrolidine and pyridinylsulfonylpiperazine intermediates is typically carried out using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropylpyrrolidin-2-yl)-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (5-Cyclopropylpyrrolidin-2-yl)-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with various biomolecules and potential as a lead compound in drug discovery.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest, particularly in the development of new pharmaceuticals targeting specific pathways or receptors.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of (5-Cyclopropylpyrrolidin-2-yl)-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (5-Cyclopropylpyrrolidin-2-yl)-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone
- (5-Cyclopropylpyrrolidin-2-yl)-(4-pyridin-2-ylsulfonylpiperazin-1-yl)methanone
- (5-Cyclopropylpyrrolidin-2-yl)-(4-pyridin-4-ylsulfonylpiperazin-1-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
